1-Methylnaphthalene-4-acetic acid
Description
1-Methylnaphthalene-4-acetic acid (also referred to as 1-naphthaleneacetic acid) is a naphthalene derivative with a carboxylic acid functional group at the 1-position and a methyl substituent at the 4-position. It is widely studied for its applications in agriculture, particularly as a plant growth regulator due to its auxin-like activity. Key physicochemical properties include:
Properties
IUPAC Name |
2-(4-methylnaphthalen-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-6-7-10(8-13(14)15)12-5-3-2-4-11(9)12/h2-7H,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNIXDYOPUAAGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methylnaphthalene-4-acetic acid can be achieved through several routes. One common method involves the oxidation of 1-methylnaphthalene using strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. Another approach is the Friedel-Crafts acylation of 1-methylnaphthalene with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial production methods often involve the catalytic oxidation of 1-methylnaphthalene using molecular oxygen in the presence of metal catalysts such as cobalt or manganese acetates. This process is typically carried out in a solvent like glacial acetic acid under controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-Methylnaphthalene-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,4-dicarboxylic acid using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction of the acetic acid group can yield 1-methylnaphthalene-4-ethanol.
Major products formed from these reactions include naphthalene-1,4-dicarboxylic acid, 1-methylnaphthalene-4-ethanol, and various substituted naphthalene derivatives.
Scientific Research Applications
1-Methylnaphthalene-4-acetic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex naphthalene derivatives used in organic synthesis and material science.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylnaphthalene-4-acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity, altering cellular redox states, or interacting with cellular membranes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence oxidative stress pathways and inflammatory responses .
Comparison with Similar Compounds
Physicochemical Properties
Key Findings :
Research and Regulatory Focus
Data from PubMed (as of 2019) reveal disparities in research attention:
- 1-Naphthaleneacetic acid : 28 studies, primarily on agricultural applications and toxicity .
- Salts (sodium, potassium, ammonium): No PubMed hits, suggesting understudied profiles .
Regulatory assessments (e.g., EPA, ATSDR) emphasize the need for further toxicological data on derivatives, particularly regarding chronic exposure and ecological impacts .
Environmental and Toxicological Profiles
- Degradation : The acid degrades rapidly in the environment, reducing long-term contamination risks. In contrast, esters may persist slightly longer due to reduced volatility .
- Toxicity: While the acid’s acute toxicity is well-documented (e.g., respiratory irritation in mammals), data on its salts and esters remain sparse .
Biological Activity
1-Methylnaphthalene-4-acetic acid (1-MN4AA) is an organic compound belonging to the naphthalene family, characterized by a methyl group at the 1-position and an acetic acid group at the 4-position. This compound has garnered interest due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article reviews the biological activity of 1-MN4AA, synthesizing findings from various studies to present a comprehensive overview.
1-MN4AA has the following chemical structure and properties:
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-methylnaphthalen-1-yl)acetic acid |
| Molecular Formula | C13H12O2 |
| Molecular Weight | 200.24 g/mol |
| CAS Number | [not specified] |
The biological activity of 1-MN4AA is believed to involve its interaction with specific molecular targets and pathways. It may modulate enzyme activity, alter cellular redox states, and interact with cellular membranes. Research indicates that it influences oxidative stress pathways and inflammatory responses, although detailed molecular mechanisms remain under investigation.
Antimicrobial Activity
1-MN4AA has been studied for its antimicrobial properties. In vitro studies demonstrated that it exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness varies depending on concentration and exposure time. For instance, a study reported that 1-MN4AA inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Antioxidant Properties
The antioxidant capacity of 1-MN4AA has also been evaluated. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly relevant in contexts such as neuroprotection and aging, where oxidative damage plays a critical role .
Anti-inflammatory Effects
Research indicates that 1-MN4AA may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In animal models, administration of the compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential utility in treating inflammatory conditions .
Case Studies
Several case studies illustrate the biological effects of 1-MN4AA:
- Liver Function Study : A study involving rats exposed to 1-MN showed altered liver enzyme levels (ALT and AST), indicating potential hepatotoxicity at higher doses. The study highlighted the importance of dose-dependent effects on liver function .
- Genotoxicity Assessment : The micronucleus test conducted on V79 hamster fibroblasts revealed that while direct exposure to 1-MN did not significantly increase micronuclei frequency, urine extracts from exposed rats did show genotoxic effects, suggesting metabolic activation in vivo .
- Microbial Degradation : Research on microbial degradation of naphthenic acids included observations on how compounds like 1-MN4AA could be utilized by certain bacteria for bioremediation purposes, emphasizing its ecological relevance .
Comparative Analysis with Similar Compounds
To understand the unique biological activities of 1-MN4AA, it is beneficial to compare it with other naphthalene derivatives:
| Compound | Biological Activity | Notes |
|---|---|---|
| 1-Naphthaleneacetic Acid | Plant growth regulator | Widely used in agriculture |
| 2-Methylnaphthalene | Environmental impact studies | Focused on biodegradation |
| Naphthalene-1,4-dicarboxylic acid | Antimicrobial properties | Similar structural properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
